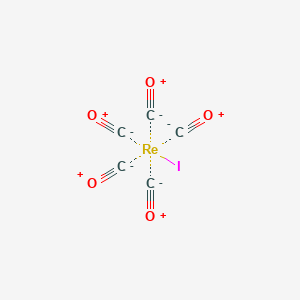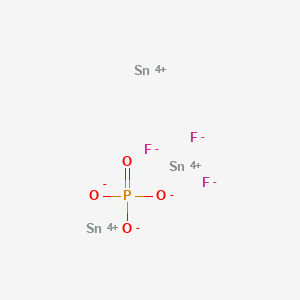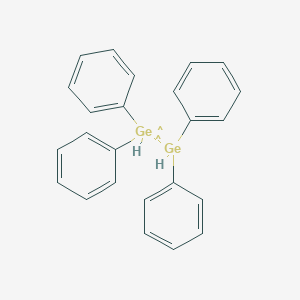![molecular formula C14H10ClN3O B227677 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as CPOX, and it belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline involves its ability to inhibit the activity of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Studies have shown that CPOX can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells. In addition, CPOX has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, CPOX has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In addition, CPOX has also been shown to modulate the expression of various genes involved in cancer cell survival and metastasis. In animal models, CPOX has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the main limitations of using CPOX is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of CPOX and its derivatives, which can help to identify more potent and selective analogs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of CPOX, which can help to identify new targets for drug development. Finally, the potential applications of CPOX in other fields, such as materials science and agriculture, also warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline involves the reaction of 4-chloroaniline with 3-(4-formylphenyl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
Applications De Recherche Scientifique
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, CPOX has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent.
Propriétés
Formule moléculaire |
C14H10ClN3O |
|---|---|
Poids moléculaire |
271.7 g/mol |
Nom IUPAC |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2 |
Clé InChI |
LVRLWMIKICRPFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)


![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
